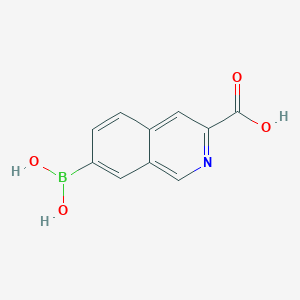
7-Boronoisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Boronoisoquinoline-3-carboxylic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Boronoisoquinoline-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions . The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as ethanol or water) at temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Boronoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of isoquinoline derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Boronoisoquinoline-3-carboxylic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions .
Biology: In biological research, this compound is explored for its potential as a molecular probe due to its ability to interact with specific biomolecules .
Medicine: The compound is investigated for its potential therapeutic applications, including as an antibacterial agent against plant pathogens .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts .
Wirkmechanismus
The mechanism of action of 7-Boronoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . The compound’s boronic acid group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline-3-carboxylic acid: Lacks the boronic acid group, resulting in different reactivity and applications.
7-Bromoisoquinoline-3-carboxylic acid: Contains a bromine atom instead of a boronic acid group, leading to distinct chemical properties.
Uniqueness: 7-Boronoisoquinoline-3-carboxylic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming stable complexes with various molecules. This makes it particularly valuable in applications requiring specific molecular interactions, such as in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H8BNO4 |
|---|---|
Molekulargewicht |
216.99 g/mol |
IUPAC-Name |
7-boronoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8BNO4/c13-10(14)9-4-6-1-2-8(11(15)16)3-7(6)5-12-9/h1-5,15-16H,(H,13,14) |
InChI-Schlüssel |
MQELOYHQHAYXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=CN=C(C=C2C=C1)C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


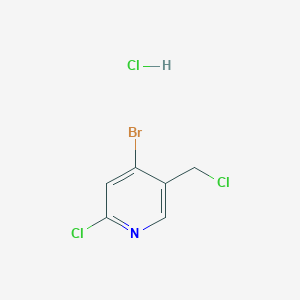

![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
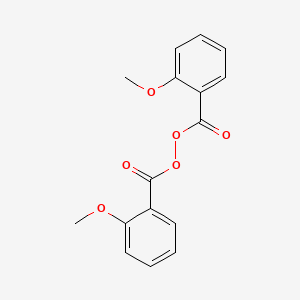



![Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15331231.png)
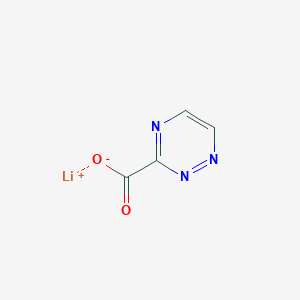
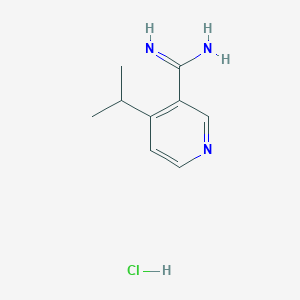
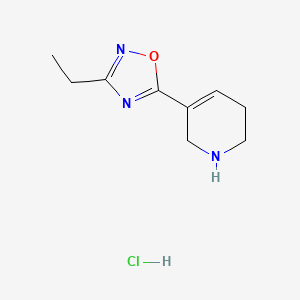
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B15331251.png)
